molecular formula C80H134F3N19O25 B6295506 Tau Peptide (307-321) Trifluoroacetate CAS No. 330456-50-3

Tau Peptide (307-321) Trifluoroacetate

Cat. No.: B6295506
CAS No.: 330456-50-3
M. Wt: 1819.0 g/mol
InChI Key: CIMDUKDSSNMZSQ-DFMIPEAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau Peptide (307-321) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This peptide sequence, specifically from amino acids 307 to 321, is often used in research to study tau-related pathologies, such as Alzheimer’s disease and other tauopathies.

Mechanism of Action

Target of Action

Tau Peptide (307-321) Trifluoroacetate is a polypeptide that can be found by peptide screening

Mode of Action

Peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis . Therefore, it’s plausible that this peptide interacts with its targets, possibly the Tau protein or related proteins, to exert its effects.

Biochemical Analysis

Biochemical Properties

Tau Peptide (307-321) Trifluoroacetate interacts with various biomolecules in biochemical reactions. It is primarily used in protein interaction, functional analysis, and epitope screening

Cellular Effects

It has been shown that Tau protein can induce caspase-1 activation in microglial cells via ‘Toll-like’ 4 (TLR4) receptors and neutral sphingomyelinase . This suggests that this compound may have similar effects.

Molecular Mechanism

It has been suggested that the Tau protein undergoes conformational changes that lead to abnormal aggregation . This process is thought to be influenced by the presence of lipid bilayer membranes .

Temporal Effects in Laboratory Settings

It has been suggested that plasma NTA-tau levels increase across the AD continuum, especially during mid-to-late AD stages .

Dosage Effects in Animal Models

It has been shown that anti-ac-tauK174 treatment mitigates neurobehavioral impairment and reduces tau pathology in PS19 mice .

Metabolic Pathways

It has been suggested that Tau protein can be divided into four distinct portions: the N-terminal domain (NTD), the proline-rich domain (PRD), the microtubule-binding domain (MTBD), and the C-terminal domain (CTD) .

Transport and Distribution

It has been suggested that Tau protein can bind to lipid membranes in a fully expanded conformation at low density, thus inhibiting intermolecular aggregation .

Subcellular Localization

It has been suggested that Tau protein is expressed mainly in neuron axons where it binds tubulin and regulates microtubule stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tau Peptide (307-321) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The peptide is then lyophilized and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Tau Peptide (307-321) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s methionine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Tau Peptide (307-321) Trifluoroacetate is widely used in scientific research, particularly in the following fields:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of tau protein in microtubule stabilization and neuronal function.

    Medicine: Exploring the mechanisms of tau-related diseases, such as Alzheimer’s disease, and developing potential therapeutic interventions.

    Industry: Developing diagnostic tools and assays for tauopathies.

Comparison with Similar Compounds

Similar Compounds

    Tau Peptide (275-305): Another fragment of the tau protein used in research.

    Tau Peptide (441-450): A different region of the tau protein with distinct functional properties.

Uniqueness

Tau Peptide (307-321) Trifluoroacetate is unique due to its specific sequence, which is crucial for studying the interaction of tau with microtubules and its role in neurodegenerative diseases. Its trifluoroacetate form enhances its stability and solubility, making it suitable for various experimental applications.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H133N19O23.C2HF3O2/c1-12-43(10)62(95-64(105)47(82)28-29-57(83)102)75(116)94-60(41(6)7)73(114)88-52(35-45-24-26-46(101)27-25-45)67(108)85-49(21-14-17-31-80)77(118)97-33-19-23-56(97)71(112)93-59(40(4)5)72(113)89-53(36-58(103)104)68(109)87-51(34-39(2)3)66(107)90-54(37-98)69(110)84-48(20-13-16-30-79)65(106)92-61(42(8)9)74(115)96-63(44(11)100)76(117)91-55(38-99)70(111)86-50(78(119)120)22-15-18-32-81;3-2(4,5)1(6)7/h24-27,39-44,47-56,59-63,98-101H,12-23,28-38,79-82H2,1-11H3,(H2,83,102)(H,84,110)(H,85,108)(H,86,111)(H,87,109)(H,88,114)(H,89,113)(H,90,107)(H,91,117)(H,92,106)(H,93,112)(H,94,116)(H,95,105)(H,96,115)(H,103,104)(H,119,120);(H,6,7)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-,63-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMDUKDSSNMZSQ-DFMIPEAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H134F3N19O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1819.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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